
Fsh-beta-(51-65)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fsh-beta-(51-65), also known as Fsh-beta-(51-65), is a useful research compound. Its molecular formula is C79H125N19O23S and its molecular weight is 1741 g/mol. The purity is usually 95%.
The exact mass of the compound Fsh-beta-(51-65) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fsh-beta-(51-65) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fsh-beta-(51-65) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cellular Proliferation and Growth Regulation
Cholangiocyte Proliferation : FSH-beta-(51-65) has been implicated in the regulation of cholangiocyte proliferation. Studies have demonstrated that FSH stimulates cholangiocyte growth via autocrine mechanisms, enhancing cAMP levels and activating ERK1/2 signaling pathways. This suggests potential therapeutic applications in managing cholangiopathies, where modulation of cholangiocyte growth is crucial .
Cancer Research : The peptide's ability to enhance cellular proliferation has also been explored in the context of ovarian cancer. FSH receptor (FSHR)-expressing tumor cells have shown increased sensitivity to treatments when combined with FSH-derived peptides, indicating that FSH-beta-(51-65) may enhance the efficacy of chemotherapeutic agents .
Drug Delivery Systems
Recent advancements have explored the use of FSH-beta-(51-65) in targeted drug delivery systems, particularly for ovarian cancer therapies. Nanoparticles conjugated with FSH peptides have demonstrated enhanced selectivity and efficacy for drug delivery to FSHR-expressing tumors. For instance, paclitaxel-loaded nanoparticles conjugated with FSH peptides exhibited superior antitumor effects compared to conventional formulations, highlighting the potential for improved therapeutic strategies in oncology .
Clinical Implications
The applications of FSH-beta-(51-65) extend beyond basic research into clinical settings:
- Fertility Treatments : As a component of gonadotropin therapy, FSH and its analogs are widely used in assisted reproductive technologies. The specific actions of FSH-beta-(51-65) may contribute to optimizing these treatments by enhancing ovarian response and improving outcomes .
- Cancer Therapy : Given its role in promoting cell proliferation and its targeting capabilities, FSH-beta-(51-65) could be developed as part of novel therapeutic strategies for ovarian and possibly other cancers, offering a dual approach by enhancing drug delivery while simultaneously promoting tumor cell apoptosis .
Eigenschaften
CAS-Nummer |
135048-75-8 |
---|---|
Molekularformel |
C79H125N19O23S |
Molekulargewicht |
1741 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1 |
InChI-Schlüssel |
RPJRYFRWJUYJGY-AYWRSWFDSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Key on ui other cas no. |
135048-75-8 |
Sequenz |
CTFKELVYETVRVPG |
Synonyme |
follicle stimulating hormone, beta subunit (51-65) follicle-stimulating-hormone beta subunit (51-65) FSH-beta-(51-65) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.